N-(4-hydroxyphenyl)-2-methoxyacetamide
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Overview
Description
N-(4-hydroxyphenyl)-2-methoxyacetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-methoxyacetamide can be achieved through several methods. One common approach involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction typically takes place in a solvent such as dilute acetic acid, and under optimized conditions, it can yield the desired compound with high selectivity .
Industrial Production Methods
Industrial production of this compound often involves multi-step procedures that start with raw materials like phenol, 4-nitrophenol, or nitrobenzene. These processes may include steps such as nitration, reduction, and acetylation, each requiring specific reaction conditions and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyphenyl)-2-methoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
N-(4-hydroxyphenyl)-2-methoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-2-methoxyacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to therapeutic effects such as pain relief or anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)acetamide:
N-(4-hydroxyphenyl)retinamide:
Uniqueness
N-(4-hydroxyphenyl)-2-methoxyacetamide is unique due to the presence of both hydroxyphenyl and methoxyacetamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its analogs .
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-6-9(12)10-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZUGQROUUTGGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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